1-(Thiazol-4-yl)cyclopropan-1-ol
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Overview
Description
1-(Thiazol-4-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-4-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thiazole derivatives with cyclopropane intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-4-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(Thiazol-4-yl)cyclopropan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-yl)cyclopropan-1-ol involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Cyclopropane: A three-membered ring structure known for its high reactivity.
Thiazole Derivatives: Compounds containing the thiazole ring with various substituents
Uniqueness
1-(Thiazol-4-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane and thiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H7NOS/c8-6(1-2-6)5-3-9-4-7-5/h3-4,8H,1-2H2 |
InChI Key |
OAPWZCKKMHOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CSC=N2)O |
Origin of Product |
United States |
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